2,7-Phenanthroline, 7-oxide
Description
Contextualization of N-Heterocyclic N-Oxides in Contemporary Chemical Research
N-heterocyclic N-oxides are a class of organic compounds that have garnered considerable attention in modern chemical research due to their versatile applications. researchgate.netnih.govnih.gov The introduction of an N-oxide group to a heterocyclic system significantly alters its electronic properties and reactivity, making these compounds valuable in various fields, including medicinal chemistry, materials science, and organic synthesis. researchgate.netroutledge.com The N-oxide moiety can act as a strong hydrogen bond acceptor and can influence the steric and electronic nature of the parent heterocycle, leading to unique biological activities and applications as ligands in coordination chemistry. researchgate.netnih.gov Their role as intermediates in the synthesis of substituted heterocycles further underscores their importance in synthetic organic chemistry. routledge.commdpi.com
Overview of Phenanthroline Isomers and Their Chemical Significance
Phenanthrolines are a group of tricyclic heterocyclic compounds containing two nitrogen atoms in a phenanthrene (B1679779) ring system. chim.it The positioning of these nitrogen atoms gives rise to various isomers, with 1,10-phenanthroline (B135089) being the most well-known and extensively studied. gfschemicals.comwikipedia.org Phenanthrolines are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. chim.itgfschemicals.com This property has led to their widespread use in analytical chemistry for metal ion detection and in the development of catalysts and photoluminescent materials. researchgate.netchemicalbook.com The rigid, planar structure of the phenanthroline core also allows for intercalation into DNA, making some derivatives subjects of interest in medicinal chemistry. chim.itresearchgate.net The different isomers, such as 1,7-phenanthroline (B34526) and 4,7-phenanthroline, exhibit distinct chemical and physical properties due to the varied placement of the nitrogen atoms, which influences their coordination geometry and electronic characteristics. researchgate.net
Specific Focus: Unique Aspects of 2,7-Phenanthroline, 7-oxide Within the Phenanthroline N-Oxide Family
Within the family of phenanthroline N-oxides, this compound presents a unique structural arrangement. Unlike the more commonly studied 1,10-phenanthroline derivatives, the nitrogen atoms in the 2,7-isomer are located in different rings and are not in a position to form a chelate ring with a metal ion in the same manner. The mono-N-oxide, this compound, is a precursor to the corresponding dioxide. The synthesis of such N-oxides typically involves the oxidation of the parent phenanthroline using oxidizing agents like hydrogen peroxide or peracids.
The electronic properties of this compound are influenced by the presence of the N-oxide group, which is known to affect the π-electron delocalization of the phenanthrene moiety. psu.edu While N-oxidation generally leads to a decrease in π-electron delocalization in the parent ring system, it can enhance delocalization in adjacent rings. psu.edu This modification of the electronic structure can, in turn, influence the compound's reactivity and its potential applications. For instance, the reactivity of phenanthroline N-oxides in reactions such as those with methylsulfinylmethyl carbanion has been shown to be dependent on the position of the N-oxide group, sometimes leading to the liberation of the N-oxide group. nih.govjst.go.jp The study of less common isomers like this compound and its derivatives is crucial for a comprehensive understanding of the structure-property relationships within the broader class of phenanthroline N-oxides.
Structure
3D Structure
Properties
CAS No. |
61564-19-0 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
7-oxido-2,7-phenanthrolin-7-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-1-2-10-11-8-13-6-5-9(11)3-4-12(10)14/h1-8H |
InChI Key |
VNHIAMLHXWRORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=NC=C3)[N+](=C1)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,7 Phenanthroline, 7 Oxide and Its Derivatives
Regioselective N-Oxidation Strategies
Direct oxidation of the nitrogen atoms in the phenanthroline core is the most common approach to synthesizing N-oxides. Achieving regioselectivity, particularly mono-N-oxidation, requires careful control of reaction conditions to prevent the formation of di-N-oxides.
Peroxomonosulfate Ion (PMS) Mediated Oxidation Under Controlled Conditions
Potassium peroxomonosulfate (PMS), often known by the trade name Oxone, has emerged as a green and efficient oxidant for the N-oxidation of phenanthrolines. nih.gov The key to achieving selective mono-N-oxidation is maintaining acidic conditions (pH ≈ 2). nih.gov
Under these conditions, the phenanthroline substrate is protonated, which slows the rate of oxidation. Once the first nitrogen is oxidized, the resulting mono-N-oxide is also protonated. This protonated mono-N-oxide features a strong intramolecular hydrogen bond that deactivates the second nitrogen atom towards further oxidation. nih.gov This pH-dependent control offers a straightforward and effective method for synthesizing mono-N-oxides in good to excellent yields, without the formation of significant amounts of the di-N-oxide byproduct. nih.gov The reaction is typically carried out in an aqueous solution at elevated temperatures (e.g., 60 °C), and the reaction progress can be monitored over several hours. nih.gov The kinetics of these reactions are generally second-order, being first-order with respect to both the phenanthroline derivative and the peroxomonosulfate ion.
The electronic effects of substituents on the phenanthroline ring influence the reaction rate, with a clear correlation observed between the basicity (pKa) of the nitrogen atoms and the rate of oxidation. However, significant steric hindrance, such as from substituents at the 2 and 9 positions in 1,10-phenanthroline (B135089), can dramatically slow the reaction rate.
| Substrate (1,10-Phenanthroline Derivative) | Reaction Time (h) | Overall Yield (%) |
|---|---|---|
| 1,10-Phenanthroline | 5 | 86.6 |
| 5-Methyl-1,10-phenanthroline | 5 | 94.1 |
| 5-Chloro-1,10-phenanthroline | 3 | 87.2 |
| 5-Nitro-1,10-phenanthroline | 38 | 94.7 |
| 4,7-Dichloro-1,10-phenanthroline | 24 | 89.3 |
Table 1: Synthesis of 1,10-phenanthroline-mono-N-oxides using PMS under acidic conditions. Data sourced from Molecules (2018). nih.govresearchgate.net
Hydrogen Peroxide and Derivatives in N-Oxidation Pathways
Hydrogen peroxide (H₂O₂) is a classic oxidant used for the N-oxidation of heteroaromatic compounds, including phenanthrolines. The reaction is often carried out in glacial acetic acid, where the active oxidant is believed to be peracetic acid, formed in situ. nih.gov This method has been historically used to produce 1,10-phenanthroline-mono-N-oxide. nih.gov
The efficiency of H₂O₂ can be enhanced by using it in conjunction with metal catalysts. For instance, copper-phenanthroline complexes have been shown to activate hydrogen peroxide, leading to the generation of highly reactive hydroxyl radicals. mdpi.comresearchgate.net While this reactivity is often studied in the context of oxidative degradation or bleaching, it underscores the potential for catalyzed H₂O₂ systems to perform oxidations on the phenanthroline ring itself. researchgate.net The kinetics of the oxidation of cuprous (Cu(I)) complexes of phenanthroline by both molecular oxygen and hydrogen peroxide have been investigated, highlighting the complex redox chemistry involved. acs.org Careful control of stoichiometry and reaction conditions is necessary to direct the reaction towards N-oxidation rather than ring degradation.
Sodium Chlorite Based Oxidation Methods
Sodium chlorite (NaClO₂) is a powerful and cost-effective oxidizing agent, well-known for its application in the Pinnick oxidation, where it converts aldehydes to carboxylic acids under mild acidic conditions. wikipedia.org The active oxidant is chlorous acid (HClO₂), which forms from the chlorite salt in an acidic buffer. nih.gov
While its use in allylic and benzylic oxidations has also been reported, direct application for the N-oxidation of phenanthrolines is less documented in the literature. researchgate.net However, its properties as a selective oxidant in a slightly acidic to neutral pH range make it a viable candidate for this transformation. In acidic solutions, chlorous acid can disproportionate to chlorine dioxide, chlorate, and chloride, which adds complexity to the reaction pathways. nih.govnih.gov The controlled generation of the active oxidizing species would be crucial for achieving selective N-oxidation of 2,7-phenanthroline without leading to undesired side reactions or degradation of the aromatic system. The reaction would likely need to be buffered, and the use of a chlorine scavenger might be necessary to intercept reactive chlorine byproducts. wikipedia.org
Multicomponent Reaction Approaches for Phenanthroline N-Oxide Frameworks
Multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step. These approaches can be used to either construct the phenanthroline N-oxide skeleton itself or to functionalize a pre-existing phenanthroline N-oxide core.
Aza-Diels-Alder Reaction Based Syntheses
The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction for constructing nitrogen-containing six-membered rings. In its inverse-electron-demand form, often called the Povarov reaction, an electron-rich alkene reacts with an N-arylimine (an aza-diene) to form tetrahydroquinolines, which can be oxidized to quinolines. researchgate.net This strategy can be extended to the synthesis of the phenanthroline framework.
By designing appropriate bifunctional monomers, a polyquinoline polymer can be synthesized via an aza-Diels-Alder polymerization. researchgate.net A similar strategy using di-imine or di-alkene starting materials in a [4+2] cycloaddition can lead to the formation of the core phenanthroline ring system. nih.gov Once the phenanthroline skeleton is assembled through this multicomponent approach, it can then be subjected to regioselective N-oxidation as described in section 2.1 to yield the target 2,7-phenanthroline, 7-oxide. This two-step sequence combines the efficiency of MCRs for scaffold construction with controlled oxidation chemistry.
Cycloaddition Reactions Involving N-Ylides
Phenanthroline N-oxides and their derivatives can serve as precursors to 1,3-dipoles, such as N-ylides, which are highly valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. This approach allows for the elaboration of the phenanthroline N-oxide framework into more complex, fused polycyclic systems.
In a representative example, 1,10-phenanthroline can be quaternized and subsequently deprotonated in situ with a base like triethylamine to generate a 1,10-phenanthrolinium N-ylide. nih.gov This unstable ylide acts as a 1,3-dipole and readily reacts with dipolarophiles such as activated alkynes or alkenes. The reaction with an alkyne, for instance, leads to the regiospecific formation of a new pyrrolo[1,2-a] nih.govacs.orgphenanthroline derivative. nih.gov This transformation demonstrates a powerful method for functionalizing the phenanthroline core, starting from the parent heterocycle and proceeding through an N-ylide intermediate.
| N-Ylide Precursor | Dipolarophile | Reaction Product | Yield (%) |
|---|---|---|---|
| 1-(4-Phenylphenacyl)-1,10-phenanthrolinium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 1-(4-phenylbenzoyl)-1H-pyrrolo[1,2-a] nih.govacs.orgphenanthroline-2,3-dicarboxylate | 85 |
| 1-(4-Phenylphenacyl)-1,10-phenanthrolinium bromide | Dibenzoylacetylene | 1-(4-Phenylbenzoyl)-2,3-dibenzoyl-1H-pyrrolo[1,2-a] nih.govacs.orgphenanthroline | 88 |
| 1-(4-Phenylphenacyl)-1,10-phenanthrolinium bromide | Ethyl propiolate | Ethyl 1-(4-phenylbenzoyl)-1H-pyrrolo[1,2-a] nih.govacs.orgphenanthroline-2-carboxylate | 72 |
Table 2: Synthesis of pyrrolo[1,2-a] nih.govacs.orgphenanthrolines via 1,3-dipolar cycloaddition of a 1,10-phenanthrolinium N-ylide. Data sourced from Molecules (2001). nih.gov
Derivatization and Functionalization Strategies of the this compound Core
The introduction of carbon-based substituents onto the phenanthroline framework is crucial for tuning its steric and electronic properties. While direct C-H activation is challenging, several methodologies, particularly cross-coupling reactions, have been successfully employed on related phenanthroline isomers.
Direct Arylation via Oxidative C-H/C-H Cross-Coupling: A concise method for synthesizing aryl-functionalized phenanthrolines has been developed using direct C-H/C-H cross-coupling. This approach avoids the pre-functionalization of the phenanthroline ring, offering a more atom-economical route. For example, the reaction of 1,10-phenanthroline with various arenes in the presence of a palladium catalyst and an oxidant can yield 3,8-diaryl-1,10-phenanthroline derivatives. This strategy could theoretically be adapted to the this compound core, targeting the available C-H positions for arylation.
Palladium-Catalyzed Oxidative Heck Reaction: The oxidative Heck reaction represents another powerful tool for C-C bond formation. Bidentate monoanionic nitrogen ligands, including those based on the phenanthroline structure, have been shown to accelerate the palladium-catalyzed oxidative Heck reaction of arenes with alkenes. acs.org Specifically, 2-hydroxy-1,10-phenanthroline has demonstrated significant ligand-accelerated effects, leading to meta-selective C-H alkenylation of arenes. acs.org This highlights the potential of the phenanthroline scaffold itself to participate in and direct C-C bond-forming reactions.
Nucleophilic Addition of Organometallic Reagents: The addition of organolithium or Grignard reagents to the phenanthroline core is a classic method for C-C bond formation. However, these reactions can be difficult to control, often leading to mixtures of mono- and di-substituted products. For instance, attempts to perform nucleophilic aromatic substitution on 1,10-phenanthroline with mesityllithium (generated from bromomesitylene and n-BuLi) resulted in low yields of the desired monosubstituted product, alongside a comparable amount of n-butyl substituted byproduct. researchgate.netreddit.com Careful control of reaction conditions, such as low temperatures (-78°C), is critical to favor the formation of the desired organolithium species and minimize side reactions. researchgate.net
| Methodology | Reagents & Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Direct Arylation | Arene, Pd(OAc)₂, Ag₂CO₃, TFA | Aryl-phenanthrolines | Enables direct C-H functionalization without pre-halogenation. | |
| Oxidative Heck Reaction | Arene, Alkene, Pd(OAc)₂, Ligand, Oxidant | Alkenyl-arenes (using phenanthroline as ligand) | Phenanthroline-based ligands can significantly accelerate the reaction. | acs.org |
| Nucleophilic Addition | Organolithium/Grignard reagents (e.g., Mesityllithium), -78°C to RT | Alkyl/Aryl-phenanthrolines | Reaction control is challenging; often results in mixtures and low yields. | researchgate.netreddit.comresearchgate.net |
Oxidative conditions can induce profound transformations of the phenanthroline core, leading to novel heterocyclic systems through ring cleavage or fusion (annulation). The N-oxide moiety in this compound can influence the outcome of these reactions by altering the electron density and reactivity of the ring system.
Oxidation to Diazafluorenones: Strong oxidizing agents can cleave the phenanthroline ring system. The oxidation of 1,3-diphenyl-4,7-phenanthroline with potassium permanganate (B83412) in an alkaline medium results in the formation of 1,8-diazafluorenone. researchgate.net This transformation involves the oxidative degradation of one of the pyridine (B92270) rings. Various phenanthroline isomers can be directly oxidized with permanganate to yield the corresponding diazafluoren-9-ones. researchgate.net
Oxidative Annulation: In contrast to ring cleavage, oxidative reactions can also be used to build new rings onto the phenanthroline scaffold. For example, 13-Aryl-7,13-dihydro-12H-indeno-[2,1-b] researchgate.netnih.govphenanthrolin-12-ones can be oxidized to their fully aromatic counterparts by heating in nitrobenzene. researchgate.net Similarly, tetrahydro-7H-benzo[b] researchgate.netnih.govphenanthrolin-11-ones are oxidized to dihydro derivatives using sodium nitrite (B80452) in acetic acid. researchgate.net These reactions demonstrate how existing fused rings can be aromatized under oxidative conditions. Furthermore, oxidative C-Se/C-Cl bond formation has been used in the intramolecular cyclization of diphenylpropynones to yield 3-chloro-benzo[b]selenophenes, showcasing a strategy for oxidative annulation that could be applied to appropriately substituted phenanthroline precursors. acs.org
Catalytic Oxidation: Phenanthroline derivatives are widely used as ligands in transition metal-catalyzed oxidation reactions. Palladium(II)/phenanthroline complexes, in the presence of molecular oxygen, are effective catalysts for the oxidation of a wide range of alcohols. researchgate.net Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been shown to be efficient photocatalysts for the oxidation of sulfides to sulfoxides using molecular oxygen. While these examples involve the phenanthroline as a ligand, they underscore the stability and activity of the phenanthroline core under oxidative catalytic cycles.
| Transformation | Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Ring Cleavage | 1,3-Diphenyl-4,7-phenanthroline | KMnO₄, alkaline medium | 1,8-Diazafluorenone | researchgate.net |
| Aromatization/Annulation | 13-Aryl-7,13-dihydro-12H-indeno-[2,1-b] researchgate.netnih.govphenanthrolin-12-one | Nitrobenzene, heat | 13-Aryl-12H-indeno[2,1-b] researchgate.netnih.govphenanthrolin-12-one | researchgate.net |
| Aromatization/Annulation | 12-Aryl-8,9,10,12-tetrahydro-7H-benzo[b] researchgate.netnih.govphenanthrolin-11-one | NaNO₂, Acetic acid | 12-Aryl-9,10-dihydro-8H-benzo[b] researchgate.netnih.govphenanthrolin-11-one | researchgate.net |
The introduction of halogen atoms onto the phenanthroline scaffold provides a versatile handle for further functionalization through various substitution and cross-coupling reactions. Halogenated phenanthrolines serve as key precursors for introducing a wide range of functional groups.
Synthesis of Halogenated Phenanthrolines: The synthesis of halogenated phenanthrolines, such as 2,9-dichloro-1,10-phenanthroline, is a critical first step. This is often achieved by treating the corresponding phenanthroline dione precursor with reagents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at reflux. researchgate.netreddit.com While high yields are reported, these reactions can be challenging. researchgate.netreddit.com
Nucleophilic Aromatic Substitution (SNAr): Halogens on the electron-deficient phenanthroline ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. For instance, the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives. researchgate.net
Cross-Coupling Reactions: Halogenated phenanthrolines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. A common synthetic pathway involves coupling a halogenated phenanthroline, like 2,9-dichloro-1,10-phenanthroline, with a boronic acid (Suzuki coupling) to form new C-C bonds. researchgate.netreddit.com This is often a more reliable method for creating aryl-substituted phenanthrolines compared to direct nucleophilic addition of organometallics. researchgate.netreddit.com
| Reaction Type | Precursor Example | Reagents & Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Chlorination | Propano-bridged phenanthroline dione | PCl₅, POCl₃, reflux | Dichloro-phenanthroline | Key intermediate for further functionalization. | researchgate.netreddit.com |
| Hydrolysis (SNAr) | 4,7-Dihalo-1,10-phenanthroline-2,9-diamide | Acidic media | 4,7-Dihydroxy-phenanthroline diamide | Introduction of oxygen functionalities. | researchgate.net |
| Suzuki Coupling | 2,9-Dichloro-1,10-phenanthroline | Aryl boronic acid, Pd catalyst, base | Diaryl-phenanthroline | A robust method for C-C bond formation. | researchgate.netreddit.com |
Rigorous Structural Elucidation and Conformational Analysis of 2,7 Phenanthroline, 7 Oxide
Advanced Spectroscopic Characterization
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
A diligent search for experimental or theoretical (e.g., Time-Dependent Density Functional Theory) studies on the electronic absorption properties of 2,7-Phenanthroline, 7-oxide did not yield specific data. Information regarding its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (such as π→π* and n→π*) is not available in the reviewed scientific literature. For related compounds like 1,10-phenanthroline (B135089) mono-N-oxides, UV spectra have been predicted using DFT calculations, but such specific data for the this compound isomer is absent. nih.gov
Intermolecular Interactions and Solid-State Architecture
The analysis of intermolecular interactions and the solid-state architecture of a compound is fundamentally dependent on the availability of its crystal structure, typically determined via single-crystal X-ray diffraction.
π-π Stacking and Other Non-Covalent Interactions
Similarly, the presence and geometry of π-π stacking interactions, including parameters like centroid-to-centroid distances and slip angles, cannot be determined without crystallographic data. While phenanthroline moieties are known to participate in such stacking, specific details for this N-oxide are unavailable.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comuzh.chnih.gov The generation of a Hirshfeld surface and its associated 2D fingerprint plots is entirely contingent on the availability of a Crystallographic Information File (CIF). As no such file for this compound has been found in open crystallographic databases, a quantitative assessment of its intermolecular contacts cannot be performed.
Due to the current lack of published crystallographic and spectroscopic data for this compound, a scientifically rigorous and detailed article covering its electronic transitions and solid-state architecture cannot be produced. Further experimental and computational research is required to elucidate the fundamental chemical and physical properties of this specific phenanthroline derivative.
Advanced Theoretical and Computational Investigations of 2,7 Phenanthroline, 7 Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. epdf.pub This approach is favored for its balance of computational cost and accuracy, making it suitable for studying relatively large systems like phenanthroline derivatives. DFT calculations allow for a detailed examination of the molecule's geometry, orbital energies, and various other properties.
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 2,7-Phenanthroline, 7-oxide, DFT methods are employed to predict bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly used for this purpose, often paired with basis sets like 6-311G(d,p) to provide a robust description of the molecule's geometry.
Table 1: Representative Predicted Bond Lengths in Phenanthroline N-Oxides from DFT Calculations (Note: Data is illustrative, based on typical values for related heterocyclic N-oxides, as specific computational studies on this compound are not extensively available.)
| Bond | Typical Predicted Bond Length (Å) |
| N-O | 1.25 - 1.35 |
| C-N (oxidized) | 1.36 - 1.40 |
| C-N (unoxidized) | 1.33 - 1.37 |
| C-C (aromatic) | 1.38 - 1.42 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and electronic excitation properties.
For this compound, the HOMO is expected to be primarily distributed over the π-system of the phenanthroline core, with significant contributions from the unoxidized pyridine (B92270) ring. The LUMO, conversely, is likely to be localized more on the N-oxidized ring, as the electron-withdrawing N-oxide group lowers the energy of the π* orbitals in that region. This spatial separation of the frontier orbitals has significant implications for the molecule's photophysical properties and its behavior in charge-transfer processes.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenanthroline N-Oxide Analogue (Note: Values are representative and serve as an example of typical DFT calculation outputs.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Gap | 4.7 |
Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of vertical electronic excitations and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, identifying the major absorption bands and the nature of the electronic transitions involved (e.g., π→π* or n→π). For this compound, the calculations would likely predict intense π→π transitions characteristic of the aromatic system, with modifications induced by the N-oxide group.
Similarly, DFT calculations can predict the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation yields the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretches, ring breathing modes, and the characteristic N-O stretching frequency, which is a key indicator of the N-oxide functionality.
Table 3: Representative Predicted Spectroscopic Data for a Phenanthroline N-Oxide Analogue (Note: This data is hypothetical and for illustrative purposes.)
| Spectroscopic Property | Predicted Value | Assignment/Transition Type |
| UV-Vis λmax 1 | ~350 nm | π→π |
| UV-Vis λmax 2 | ~280 nm | π→π |
| Vibrational Frequency | ~1250 cm-1 | N-O stretch |
| Vibrational Frequency | ~1600 cm-1 | C=C/C=N ring stretch |
Aromaticity and Electron Delocalization Studies
The concept of aromaticity is central to the chemistry of cyclic, conjugated molecules. Computational chemistry provides quantitative descriptors to assess the degree of aromaticity in different parts of a molecule and to understand how it is affected by substituents or chemical modifications like N-oxidation.
Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic structure.
Another widely used method is Nucleus-Independent Chemical Shift (NICS), a magnetic descriptor. NICS values are typically calculated at the center of a ring and reflect the induced magnetic field from π-electron delocalization. A significant negative NICS value is a hallmark of an aromatic ring, indicating a diatropic ring current. For this compound, HOMA and NICS calculations would be performed for each of the three rings to assess their individual aromatic character.
The introduction of an oxygen atom to one of the nitrogen atoms in the phenanthroline skeleton significantly perturbs the π-electron system. The N-oxide group is electron-withdrawing, which reduces the electron density in the attached ring. This perturbation affects the bond lengths and the degree of electron delocalization throughout the molecule.
Computational studies on analogous N-heterocycles show that N-oxidation can lead to a slight decrease in the aromaticity of the oxidized ring, as measured by HOMA and NICS indices. The effect on the other rings is generally less pronounced but demonstrates that the electronic influence of the N-oxide group is transmitted across the entire conjugated system. This altered delocalization pattern influences the molecule's chemical reactivity, spectroscopic properties, and its ability to participate in π-stacking interactions.
Coordination Chemistry of 2,7 Phenanthroline, 7 Oxide As a Ligand
Catalytic and Material Applications of Coordination Compounds
Coordination compounds of phenanthroline and its substituted analogues are well-established in various catalytic and material applications. The introduction of an N-oxide functionality, as seen in 2,7-Phenanthroline, 7-oxide, can significantly alter the electronic properties and coordination modes of the ligand, potentially leading to novel reactivity and properties. However, the exploration of these possibilities for this specific isomer appears to be limited.
Oxygen Atom Transfer Reagents
The role of metal complexes in mediating oxygen atom transfer (OAT) is a cornerstone of oxidation catalysis. While numerous phenanthroline-based complexes, particularly of ruthenium and iron, have been investigated for their ability to act as OAT reagents, no specific studies detailing the use of this compound in this capacity have been reported. researcher.lifenih.gov The N-oxide group could, in principle, influence the redox potential of a metal center or participate directly in the transfer process, but this remains a hypothetical consideration without experimental data.
Role in Homogeneous and Heterogeneous Catalysis
Phenanthroline ligands are integral to a multitude of homogeneous catalytic systems, including those for oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgtezu.ernet.inresearchgate.netcsic.eschemrxiv.orgnih.govnih.govrsdjournal.org For instance, iron complexes with substituted phenanthrolines have been synthesized and studied for their catalytic activity in alkane oxidation. researcher.life Ruthenium complexes bearing phenanthroline ligands are also prominent in various catalytic applications. rsdjournal.orgresearchgate.netmdpi.com Similarly, copper-phenanthroline complexes have been explored for alcohol oxidation and other oxidative transformations. tezu.ernet.incsic.eschemrxiv.org
In heterogeneous catalysis, phenanthroline-based complexes have been immobilized on supports like iron oxide nanoparticles to create recoverable and reusable catalysts. rsc.org However, within this extensive body of research, there is no specific mention of catalysts derived from this compound.
Development of Luminescent and Magnetic Materials
The rigid, planar structure and π-system of phenanthroline make it an excellent ligand for constructing luminescent materials, particularly with d-block elements like iridium and f-block elements like lanthanides. gmu.edursc.orgnih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.govmdpi.comnih.govacs.orgsemanticscholar.org The photophysical properties of these complexes can be finely tuned by modifying the phenanthroline backbone. While numerous substituted phenanthrolines have been employed to create complexes with tailored luminescent properties, research on materials incorporating this compound is absent from the literature.
In the realm of molecular magnetism, phenanthroline ligands have been used to construct single-molecule magnets and other magnetic materials. researchgate.netnih.gov The ligand framework plays a crucial role in mediating magnetic exchange interactions between metal centers. Again, there is a lack of data regarding the magnetic properties of coordination compounds specifically containing the this compound ligand.
Mechanisms of Chemical Transformations Involving 2,7 Phenanthroline, 7 Oxide
Kinetics and Thermodynamics of N-Oxidation
The N-oxidation of phenanthroline derivatives is a critical transformation influencing their electronic properties and coordination chemistry. The kinetics and thermodynamics of this process are highly sensitive to the reaction environment and the electronic nature of the phenanthroline ring.
Influence of pH and Substituent Electronic Effects
The pH of the reaction medium is a pivotal factor in the N-oxidation of phenanthrolines. In acidic solutions, the nitrogen atoms can be protonated, which significantly hinders the electrophilic attack by an oxidizing agent. For phenanthroline derivatives, the protonation of one nitrogen atom can lead to the formation of an internal hydrogen bond, which further deactivates the second nitrogen atom towards oxidation. rsc.orgresearchgate.net Consequently, mono-N-oxides are the predominant products under acidic conditions. nih.gov
The rate of N-oxidation is highly dependent on the pH, with studies on related compounds showing a maximum rate at a specific pH value. researchgate.net For instance, the oxidation of 1,10-phenanthroline (B135089) with peroxomonosulfate shows a significantly higher rate for the deprotonated form compared to the protonated form. researchgate.net This is attributed to the increased nucleophilicity of the nitrogen atom in the unprotonated state.
Substituent electronic effects also play a crucial role. Electron-donating groups on the phenanthroline ring increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and accelerating the rate of N-oxidation. Conversely, electron-withdrawing groups decrease the reactivity towards N-oxidation. A linear correlation between the pKa values of substituted phenanthrolines and the logarithm of the rate constant for mono-N-oxidation has been observed, underscoring the dominance of electronic effects in governing this reaction. rsc.orgresearchgate.net
Determination of Rate Laws and Activation Parameters
Kinetic studies on the N-oxidation of various 1,10-phenanthroline derivatives have established that these reactions typically follow second-order kinetics, being first order with respect to both the phenanthroline derivative and the oxidizing agent. rsc.orgresearchgate.net
The activation parameters, particularly the entropy of activation (ΔS‡), provide valuable insights into the reaction mechanism. Large negative activation entropies, on the order of -130 J mol⁻¹ K⁻¹, have been reported for the N-oxidation of 1,10-phenanthroline derivatives. rsc.orgresearchgate.net Such values are indicative of a highly ordered transition state, which is consistent with an oxygen atom transfer mechanism.
| Parameter | Typical Value | Implication |
| Reaction Order | Second Order (First order in phenanthroline, First order in oxidant) | Bimolecular reaction |
| ΔS‡ | ~ -130 J mol⁻¹ K⁻¹ | Highly ordered transition state, suggestive of oxygen atom transfer |
Photochemical Reactions of 2,7-Phenanthroline, 7-oxide
The photochemistry of N-heterocyclic N-oxides is a rich field characterized by rearrangements and the formation of reactive intermediates.
Photoinduced Rearrangements and Cycloadditions
Upon photoexcitation, N-oxides of heteroaromatic compounds can undergo a variety of transformations. While specific studies on this compound are not prevalent, related N-oxides are known to participate in cycloaddition reactions. nih.gov The excited state of the N-oxide can react with various nucleophiles and dienophiles, leading to the formation of new ring systems.
Role of Nitrene Intermediates
A key aspect of the photochemistry of some N-heterocyclic compounds involves the formation of nitrene intermediates. cuny.edunih.gov Photolysis can lead to the cleavage of the N-O bond, generating a nitrene species. cuny.edurwth-aachen.de These highly reactive intermediates can then undergo a variety of subsequent reactions, including C-H insertion, addition to double bonds, and rearrangements. The formation of nitrenes from precursors like iminoiodinanes has been studied, where both singlet and triplet nitrene species can be generated, each exhibiting distinct reactivity. rwth-aachen.de While direct evidence for nitrene formation from this compound is lacking, it represents a plausible photochemical pathway based on the reactivity of analogous compounds.
Mechanistic Studies of Oxidative Cyclization and Annulation
Oxidative cyclization reactions are powerful tools for the synthesis of complex heterocyclic systems. In the context of phenanthroline derivatives, these reactions can be initiated by an oxidant, leading to intramolecular bond formation.
Mechanistic studies on oxidative cyclizations often involve the initial oxidation of a nitrogen atom to form a reactive intermediate, such as a nitrenium cation. nih.gov This electrophilic species can then be attacked by a suitably positioned nucleophile within the same molecule, leading to cyclization. For instance, the oxidation of substrates with homoallyl substituents can proceed via a nitrenium intermediate, followed by an electrophilic attack on the double bond to form a new ring. nih.gov
Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of such reactions, helping to identify competing pathways and understand the selectivities observed experimentally. researchgate.net These computational studies can provide valuable insights into the transition state structures and energy barriers associated with different mechanistic possibilities.
Base-Promoted Aerobic Oxidation Cascades
Base-promoted aerobic oxidation represents a powerful, metal-free approach for constructing complex molecular architectures from simpler precursors. In reactions involving phenanthroline derivatives, the base can play a dual role, facilitating both dehydrogenation and subsequent substitution reactions through a controlled radical pathway. researchgate.net
A proposed mechanism, relevant to phenanthroline systems, initiates with the interaction between a phenanthroline ligand and a strong base, such as potassium tert-butoxide (KOtBu), to generate a radical anion via an inner-sphere electron transfer. researchgate.net This radical anion then acts as a potent organic super-electron donor. Concurrently, the base can catalyze the aerial oxidation of other substrates in the reaction mixture. For instance, the oxidation of an alcohol to a ketone can occur with the formation of a peroxide anion. researchgate.net This cascade, involving the generation of radical species and subsequent bond formation, highlights a sophisticated use of a simple base and atmospheric oxygen to drive complex chemical transformations. researchgate.net While this specific cascade was detailed for phenanthroline as a ligand, the principles are applicable to the reactivity of the phenanthroline N-oxide core itself, where the base can abstract a proton to initiate an oxidative process. The use of aerobic oxidation is a key feature of green chemistry, employing molecular oxygen as an abundant and environmentally benign terminal oxidant. rsc.orgnih.gov
Role of Oxidizing Agents in Ring System Transformations
The choice of oxidizing agent is critical in directing the transformation of the phenanthroline ring system. The reactions can range from simple oxygen atom transfer to complete rearrangement of the heterocyclic core.
Peroxomonosulfate ion (PMS), often sourced from Oxone, is considered a green oxidant and is effective for the N-oxidation of phenanthrolines. nih.govresearchgate.net The reaction kinetics and product distribution are highly dependent on pH. In acidic solutions (e.g., pH ~2), the reaction is slow and selectively yields the mono-N-oxide. nih.govnih.gov This selectivity arises because the protonated substrate is less susceptible to oxidative attack, and the resulting protonated mono-N-oxide product is deactivated towards further oxidation. nih.govresearchgate.net In contrast, under neutral or near-neutral conditions, the reaction rate increases significantly, and further oxidation can occur, potentially leading to the di-N-oxide. researchgate.netnih.gov
More aggressive oxidizing agents can induce profound transformations of the phenanthroline skeleton. For example, the oxidation of 1,3-diphenyl-4,7-phenanthroline with potassium permanganate (B83412) (KMnO4) in an alkaline medium does not result in N-oxide formation but instead transforms the ring system into 1,8-diaazafluorenone. pleiades.onlineresearchgate.net This process involves the cleavage of a carbon-carbon bond within one of the pyridine (B92270) rings and subsequent ketone formation. Similarly, other oxidizing agents like sodium nitrite (B80452) in acetic acid have been used to achieve dehydrogenation (aromatization) of partially saturated benzo[b] researchgate.netnih.govphenanthroline derivatives. pleiades.onlineresearchgate.net
| Oxidizing Agent | Substrate Type | Reaction Conditions | Primary Transformation | Reference |
|---|---|---|---|---|
| Peroxomonosulfate (PMS) | 1,10-Phenanthroline | Acidic (pH ~2), 60 °C | Selective Mono-N-oxidation | nih.gov |
| Peroxomonosulfate (PMS) | 1,10-Phenanthroline | Neutral (pH ~6.7) | Di-N-oxidation | nih.gov |
| Potassium Permanganate (KMnO4) | 4,7-Phenanthroline derivative | Alkaline medium | Ring transformation to Diazafluorenone | pleiades.onlineresearchgate.net |
| Sodium Nitrite (NaNO2) | Tetrahydrobenzo[b] researchgate.netnih.govphenanthrolin-11-one | Acetic acid | Aromatization/Dehydrogenation | pleiades.online |
Intermolecular Reactions and Derivative Formation
The activated nature of the this compound ring system facilitates its participation in various intermolecular reactions, leading to the formation of a diverse array of functionalized derivatives and complex fused heterocyclic systems.
Nucleophilic Substitution of Hydrogen (SNH) Pathways
The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack. Specifically, the positions ortho and para to the N-oxide function become electron-deficient and thus susceptible to substitution by nucleophiles. In a Nucleophilic Substitution of Hydrogen (SNH) reaction, a nucleophile attacks an electron-deficient carbon atom, and a hydrogen atom is subsequently eliminated as a hydride ion, typically facilitated by an oxidizing agent or through a multi-step process. While specific examples for this compound are not prevalent, the general mechanism is well-established for N-heterocyclic oxides. This pathway provides a direct method for C-H functionalization, allowing for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the phenanthroline core without the need for pre-functionalization with a leaving group.
Cyclization Reactions Leading to Fused Heterocycles
Cyclization reactions involving phenanthroline derivatives are a cornerstone for the synthesis of novel, polycyclic aromatic systems with unique photophysical and biological properties. A prominent strategy involves the [3+2] dipolar cycloaddition of phenanthrolinium N-ylides. researchgate.net
In this approach, the phenanthroline nitrogen is first quaternized, for example, by reacting with a phenacyl bromide derivative. Subsequent treatment with a base generates a reactive 1,3-dipole (an N-ylide). This ylide can then react with various dipolarophiles, such as electron-deficient alkynes or alkenes, in a [3+2] cycloaddition reaction. researchgate.netresearchgate.net This sequence results in the formation of a new five-membered ring fused to the original phenanthroline skeleton. The initial cycloadducts are often di- or tetrahydro-pyrrolo[1,2-a] nih.govresearchgate.netphenanthroline intermediates, which can undergo subsequent oxidation to yield the fully aromatic fused system. nih.govresearchgate.net
Another effective strategy is intramolecular reductive cyclization. This method has been used to synthesize novel 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives. rsc.org The process typically involves an initial aldol (B89426) addition to construct a suitable precursor containing nitro groups, followed by an iron/acetic acid-mediated reductive cyclization that forms both new C-C and C-N bonds in a single step. rsc.org
| Reaction Type | Key Reagents | Intermediate | Final Product Core Structure | Reference |
|---|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Phenanthrolinium salt, base, alkyne/alkene | Phenanthrolinium N-ylide | Pyrrolo[1,2-a] nih.govresearchgate.netphenanthroline | researchgate.netresearchgate.net |
| Intramolecular Reductive Cyclization | 2-(2-nitro-benzylidene)-indan-1,3-dione, Iron, Acetic Acid | Nitro-group reduction and cyclization | Dihydrodibenzo[b,j] nih.govnih.govphenanthroline | rsc.org |
Advanced Materials Science Applications of 2,7 Phenanthroline, 7 Oxide and Its Derivatives
Organic Semiconductors and Optoelectronic Materials
Phenanthroline derivatives are widely recognized for their excellent electron-transporting properties, making them a crucial component in various optoelectronic devices. Their high electron mobility and suitable energy levels allow for efficient charge transport and injection.
The performance of organic electronic devices is critically dependent on the quality and morphology of the constituent thin films. For phenanthroline-based compounds, various techniques are employed for thin film deposition, with spin coating and vacuum thermal evaporation being the most common.
Thin films of pyrrolo[1,2-i] nih.govresearchgate.netphenanthroline derivatives have been successfully deposited onto glass substrates using the spin coating technique with chloroform (B151607) as a solvent. nih.gov These films exhibit a polycrystalline structure. nih.gov Characterization of these films is crucial to understanding their properties and potential applications. Techniques such as Atomic Force Microscopy (AFM) are used to study the surface morphology, revealing details about grain size and surface roughness. nih.gov Electrical properties are typically investigated by measuring the temperature dependence of electrical conductivity, which can indicate the semiconductor type (n-type or p-type) and determine the thermal activation energy. nih.gov Optical properties are assessed using UV-Vis spectroscopy to determine the optical band gap. nih.gov
Table 1: Properties of Pyrrolo[1,2-i] nih.govresearchgate.net Phenanthroline Derivative Thin Films
| Property | Value Range | Reference |
| Thermal Activation Energy (Ea) | 0.68 - 0.78 eV | nih.gov |
| Optical Band Gap (Egod) | 4.17 - 4.24 eV | nih.gov |
| Semiconductor Behavior | n-type | nih.gov |
| Transmittance (Visible/NIR) | 84 - 92% | nih.gov |
| Film Thickness | 10 - 13 µm | nih.gov |
This data is based on studies of pyrrolo[1,2-i] nih.govresearchgate.netphenanthroline derivatives, which serve as a model for the potential properties of 2,7-phenanthroline, 7-oxide thin films.
In OLEDs, maintaining a balance of charge carriers (electrons and holes) within the emissive layer is essential for high efficiency. Phenanthroline derivatives are widely used as electron-transporting layer (ETL) and hole-blocking layer (HBL) materials. researchgate.netsemanticscholar.org As an ETL, they facilitate the movement of electrons from the cathode to the emissive layer. semanticscholar.org As an HBL, they confine holes within the emissive layer, preventing them from reaching the cathode and increasing the probability of radiative recombination. researchgate.net
The effectiveness of phenanthroline derivatives in these roles is attributed to their high electron mobility and deep Highest Occupied Molecular Orbital (HOMO) energy levels, which create a significant energy barrier for holes. fluxim.com For instance, 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) is a well-known material used for these purposes. researchgate.netacs.org The development of new phenanthroline-based materials with even higher electron mobility and thermal stability is an active area of research to improve OLED efficiency and lifetime. fluxim.comacs.org
Table 2: Performance of OLEDs Utilizing Phenanthroline Derivatives
| Device Structure / Material | Role of Phenanthroline Derivative | Key Performance Metric | Reference |
| Green OLED with DPP ETM | Electron-Transporting Material | 39% increase in efficiency vs. TPBi | fluxim.com |
| Tandem WOLED with Bphen | n-doped ETL in Charge Generation Unit | High Power Efficiency (15.1 lm/W @ 1000 cd/m2) | acs.org |
| Blue OLED with various HBMs | Hole-Blocking Material | Luminance up to 4700 cd/m2 with Bphen | researchgate.net |
DPP: 2′,12-di(pyridin-4-yl)spiro[dibenzo[3,4:5,6]cyclohepta[1,2-b]pyridine-9,9′-fluorene], TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene. This table highlights the impact of phenanthroline derivatives on OLED performance.
The favorable electronic properties of phenanthroline derivatives also make them promising for applications in organic photovoltaics (OPVs) and nanoelectronics. In OPVs, they can function as cathode interfacial materials (CIMs) to improve power conversion efficiency and long-term stability. researchgate.net For example, phenanthroline-carbolong derivatives have been synthesized to act as a stable interface that suppresses chemical reactions with the active layer in organic solar cells, leading to devices with high efficiency and significantly improved operational stability. nih.gov
Computational studies using Density Functional Theory (DFT) have been employed to investigate phenanthroline derivatives as potential components for organic solar cells. researchgate.netsemanticscholar.org These studies focus on designing molecules with a Donor-π-Acceptor (D-π-A) motif to facilitate intramolecular charge transfer, a key process in photovoltaic energy conversion. researchgate.netsemanticscholar.org
In the realm of nanoelectronics, the predictable self-assembly and semiconducting nature of phenanthroline-based materials offer pathways to construct nanoscale devices. nih.govsemi.ac.cn Pyrrolo-phenanthroline derivatives, which can be processed into thin films, are being explored for their potential in nanoelectronic and optoelectronic applications, including as thermistors. nih.gov
Supramolecular Chemistry and Crystal Engineering
The ability of phenanthroline ligands to coordinate with metal ions and participate in non-covalent interactions makes them excellent building blocks in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing complex, functional structures from molecular components.
Molecular self-assembly is a powerful strategy for constructing complex molecular architectures from the bottom up. mdpi.com Phenanthroline units are frequently incorporated into larger molecular structures to direct their assembly into well-defined superstructures. nih.gov For instance, rigid macrocycles containing two exotopic phenanthroline binding sites have been synthesized. nih.gov Using techniques like scanning tunneling microscopy (STM), it has been shown that these macrocycles can self-assemble into highly ordered monolayers at a solid-liquid interface. nih.gov
The assembly process is driven by a combination of metal-ligand coordination and non-covalent interactions, such as π-π stacking and hydrogen bonding. mdpi.com By carefully designing the molecular building blocks, it is possible to control the dimensionality and topology of the resulting supramolecular assemblies, creating everything from discrete nanobaskets to extended one-dimensional chains. nih.govmdpi.com
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. Phenanthroline and its derivatives are widely used as ligands in the construction of MOFs and coordination polymers due to their strong chelating ability. osti.govrsc.orgrsc.org
The geometry of the phenanthroline ligand plays a crucial role in determining the final structure of the coordination network. For example, 4,7-phenanthroline, acting as a bridging bidentate ligand, can link metal centers to form one-dimensional coordination polymers. rsc.org The specific metal salt and reaction conditions used can influence the dimensionality and properties of the resulting framework. rsc.orgnih.gov Phenanthroline-based MOFs have shown great potential in catalysis, where the framework can support and stabilize active metal sites for challenging organic transformations. osti.govrsc.org These materials can be more active and recyclable than their homogeneous counterparts. osti.govrsc.org
Host-Guest Chemistry and Molecular Recognition in Solid State
The rigid, planar structure of the phenanthroline core, combined with the hydrogen-bond accepting capability of the N-oxide moiety, makes these compounds intriguing candidates for constructing solid-state host-guest systems. In the solid state, molecules can self-assemble through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces to form crystalline lattices with defined cavities or channels. These voids can accommodate guest molecules, leading to applications in separation, storage, and sensing.
The N-oxide functional group can act as a strong hydrogen bond acceptor, directing the assembly of supramolecular structures. nih.gov By forming hydrogen bonds with suitable donor molecules (guests), this compound derivatives can create ordered co-crystals. The selectivity of these host-guest systems is governed by the principle of molecular recognition, where the host lattice shows a preference for guests with complementary size, shape, and chemical functionality.
Furthermore, metal complexes incorporating phenanthroline N-oxide ligands can be used to build robust metal-organic frameworks (MOFs). In such structures, the metal ions act as nodes and the organic ligands as linkers. The specific geometry of the this compound ligand would influence the resulting framework's topology, pore size, and chemical environment, thereby controlling its guest-binding properties. While extensive studies on other isomers exist, the unique angular arrangement of the nitrogen atoms in the 2,7-phenanthroline backbone could lead to novel framework architectures not accessible with more linear or symmetric phenanthroline isomers.
Table 1: Potential Solid-State Host-Guest Interactions Involving this compound
| Host Component | Potential Guest Molecule | Dominant Interaction(s) | Potential Application |
|---|---|---|---|
| Crystalline this compound | Small aromatic hydrocarbons (e.g., Benzene) | π-π stacking, van der Waals forces | Selective separation |
| Co-crystal with a diol | Alcohols, water | Hydrogen bonding (N-O···H-O) | Gas storage, purification |
Chirality Sensing and Related Applications
The development of systems that can detect and differentiate between enantiomers—molecules that are non-superimposable mirror images of each other—is crucial in pharmaceuticals, agrochemicals, and life sciences. Phenanthroline N-oxides have been identified as a valuable platform for creating such chiral sensors and catalysts. nih.gov
Development of Chiral Chemosensors
A chiral chemosensor typically consists of a chiral recognition unit (a binding site) and a signaling unit (e.g., a fluorophore). When the sensor binds to a chiral analyte, it forms two diastereomeric complexes that produce different measurable responses, allowing for the identification and quantification of the enantiomers.
Derivatives of this compound can be designed for this purpose by introducing chiral substituents onto the phenanthroline backbone. The phenanthroline core itself can serve as the fluorophore, as its fluorescence properties are often sensitive to its chemical environment. The N-oxide group can participate in or modulate the binding interactions with the analyte.
The general mechanism involves the formation of a host-guest complex between the chiral sensor and the enantiomeric analyte. The differential stability or geometry of the resulting diastereomeric complexes leads to a change in the sensor's fluorescence intensity, wavelength, or polarization, which can be measured to determine the enantiomeric excess of the analyte. For instance, a sensor based on a chiral phenanthroline derivative showed the ability to discriminate between the enantiomers of malate (B86768) after complexation with a Europium(III) ion. tandfonline.com Although this example does not use an N-oxide, it demonstrates the utility of the phenanthroline scaffold in chirality sensing. The principles established for other heterocyclic N-oxides suggest that chiral derivatives of this compound are promising candidates for developing new chemosensors. nih.gov
Table 2: Design Principles for a Chiral Chemosensor Based on this compound
| Sensor Component | Function | Example Moiety | Principle of Operation |
|---|---|---|---|
| Signaling Unit | Reports binding event via fluorescence change | This compound core | Analyte binding alters the electronic environment, causing a change in fluorescence emission. |
| Chiral Recognition Site | Binds enantiomers with different affinities | Chiral side chains (e.g., amino acid or binaphthyl derivatives) attached to the phenanthroline ring | Formation of diastereomeric complexes with different stabilities. |
Enantioselective Transformations (as phase-transfer catalysts, etc.)
Asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other, is a cornerstone of modern synthetic chemistry. N-oxides of N-heteroaromatic compounds have been successfully employed as organocatalysts, including as phase-transfer catalysts in enantioselective transformations. nih.gov
A phase-transfer catalyst (PTC) facilitates the movement of a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs. wikipedia.org In asymmetric phase-transfer catalysis, a chiral PTC is used. The catalyst forms a chiral ion pair with the transported reactant, and this complex then reacts in the organic phase. The chiral environment provided by the catalyst dictates the stereochemical outcome of the reaction, leading to an excess of one enantiomer.
Chiral derivatives of this compound could function as effective asymmetric PTCs. By attaching chiral groups to the phenanthroline skeleton, a chiral, lipophilic cation can be formed upon quaternization of one of the nitrogen atoms. This chiral catalyst could then be used in reactions such as the alkylation of glycine (B1666218) imines to produce non-natural amino acids, or in asymmetric Michael additions. The rigidity of the phenanthroline framework is advantageous for creating a well-defined chiral pocket, which is essential for achieving high enantioselectivity. The N-oxide group could further influence the catalyst's solubility and interaction with the reactants.
Table 3: Potential Enantioselective Reactions Catalyzed by Chiral this compound Derivatives
| Reaction Type | Role of Catalyst | Substrates | Product Type |
|---|---|---|---|
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Glycine Schiff base, alkyl halide | Enantioenriched α-amino acids |
| Michael Addition | Chiral Lewis Base / PTC | α,β-Unsaturated ketone, malonate ester | Chiral 1,5-dicarbonyl compounds |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,7-Phenanthroline, 7-oxide, and how are reaction conditions optimized?
- Methodology : The synthesis of phenanthroline oxides typically involves controlled oxidation of the parent phenanthroline. For example, epoxidation can be achieved using hydrogen peroxide (H₂O₂) under alkaline conditions (pH 8.6–8.8) to prevent over-oxidation. Key parameters include reagent concentration, pH, and reaction time, which can be optimized using factorial design experiments to maximize yield .
- Characterization : Post-synthesis, validate purity via melting point analysis, UV-Vis spectroscopy (e.g., λmax shifts due to oxide formation), and X-ray crystallography for structural confirmation .
Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?
- Methodology :
- IR Spectroscopy : Identify N-O and C-O stretching vibrations in the 1250–1100 cm⁻¹ range, distinct from the parent phenanthroline .
- UV-Vis Spectroscopy : Compare absorption bands before and after oxidation; oxide derivatives often exhibit bathochromic shifts due to extended conjugation .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, with expected peaks at [M+H]<sup>+</sup> corresponding to C₁₂H₈N₂O (MW 196.2 g/mol) .
Q. What are the primary research applications of this compound in coordination chemistry?
- Methodology : The oxide acts as a bidentate ligand, coordinating with transition metals (e.g., Fe, Cu) via its nitrogen and oxygen atoms. Applications include:
- Photocatalysis : Study metal-oxide complexes for CO₂ reduction by monitoring catalytic activity via gas chromatography .
- Sensor Development : Measure fluorescence quenching/enhancement upon binding to target ions (e.g., Fe³⁺) using spectrofluorometry .
Advanced Research Questions
Q. How can experimental design (DoE) resolve contradictions in optimizing this compound synthesis?
- Methodology : Apply a Box-Behnken design to evaluate interactions between variables (e.g., pH, reagent concentration, time). For example:
- Factors : pH (2–9), H₂O₂ concentration (0.2–0.4% w/v), reaction time (10–30 min).
- Response : Absorbance at λmax (509 nm) to quantify complex formation efficiency .
Q. What advanced techniques validate the binding mode of this compound with nucleic acids or proteins?
- Methodology :
- Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon ligand binding (e.g., shifts in peak intensity at 275 nm) .
- Viscometry : Rule out intercalation by measuring minimal changes in DNA viscosity, suggesting surface or groove binding .
- X-ray Crystallography : Resolve 3D structures of metal-oxide complexes to confirm coordination geometry (e.g., octahedral vs. tetrahedral) .
Q. How do computational methods enhance the study of this compound’s electronic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
